Tartrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L)

In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C

In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL

Soluble in concentrated sulfuric acid

Synonyms

Canonical SMILES

Biochemical Indicator

Due to its specific properties, tartrazine can be employed as a biochemical indicator. Studies have shown its potential for detecting the presence of enzymes like lipase and phosphatase [1]. The interaction between tartrazine and these enzymes can cause color changes, allowing researchers to monitor enzymatic activity in biological samples.

[1] Tartrazine: historical uses and future potential, Dyes and Pigments, Volume 117, 2015, Pages 106-111

Adsorption Studies

The adsorption properties of tartrazine have been explored in scientific research. Tartrazine can bind to various materials, and studies have investigated its potential for removing pollutants from wastewater [2]. Additionally, research has explored the adsorption of tartrazine onto biomass materials like hen feathers [3]. These studies provide insights into developing treatment methods for polluted water and waste management strategies.

[2] Removal of the dye Tartrazine by adsorption using chitosan and cellulose acetate phthalate beads, Dyes and Pigments, Volume 64, Issue 2, 2005, Pages 151-160

[3] Freundlich and Langmuir adsorption isotherms and kinetics for the removal of Tartrazine from aqueous solutions using hen feathers, Journal of Hazardous Materials, Volume 146, Issues 1-2, 2007, Pages 243-248

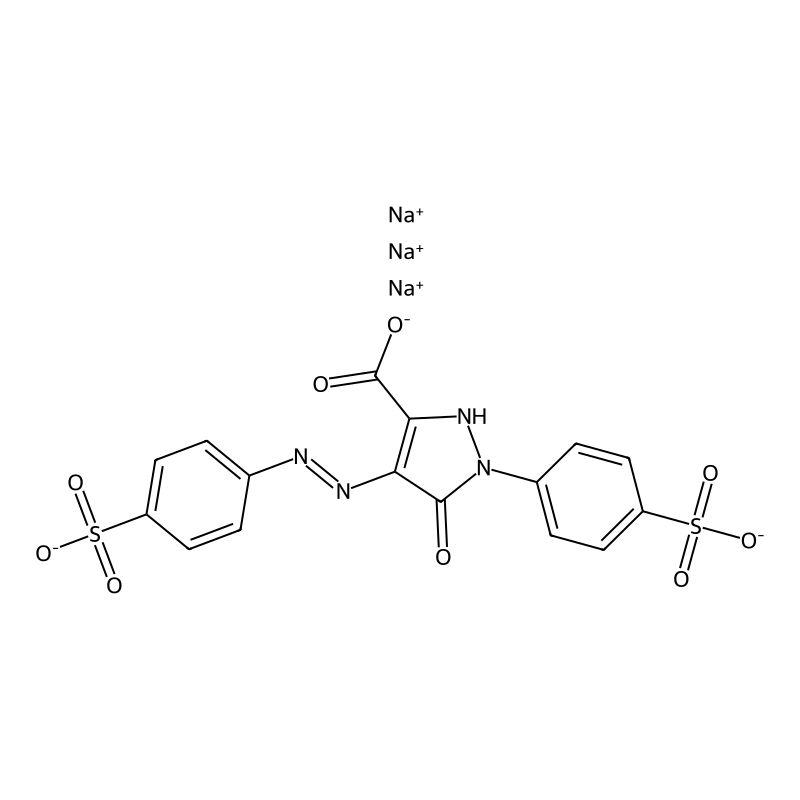

Tartrazine, a synthetic lemon yellow azo dye, is widely used as a food coloring agent. It is chemically identified as trisodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate, with the molecular formula and a molecular weight of approximately 534.37 g/mol . Commonly referred to as E102 or FD&C Yellow 5, tartrazine is recognized for its vibrant yellow color and is utilized in various food products, beverages, pharmaceuticals, and cosmetics. Its ability to produce bright yellow hues makes it a popular choice in the food industry, especially in processed foods like candies, soft drinks, and desserts .

Toxicity

Tartrazine is generally considered safe for most people when consumed within regulated intake levels established by food safety agencies. However, a small percentage of the population may experience allergic reactions, including hives, asthma, and hyperactivity, particularly in children [].

Tartrazine undergoes several chemical transformations. In the gastrointestinal tract, it can be reduced to sulfanilic acid and 4-amino-3-carboxy-5-hydroxy-1-(4-sulfophenyl)pyrazole (SCAP) through microbial action . This reduction process highlights the compound's interaction with gut microbiota. Additionally, tartrazine can form aluminum lakes when reacted with aluminum oxide under aqueous conditions, which enhances its stability and applicability in various formulations .

The biological activity of tartrazine has been a subject of investigation due to its potential health implications. Studies have indicated that tartrazine can elicit allergic reactions, particularly in individuals sensitive to aspirin or those with asthma . Furthermore, its metabolites SCAP and purpurazoic acid have shown moderate toxicity to human cells in vitro . Notably, while tartrazine itself may not be highly toxic, its breakdown products warrant further research regarding their safety profile.

Tartrazine is synthesized through the azo coupling reaction of diazotized sulfanilic acid with 3-carboxy-l-(4-sulfophenyl)-5-pyrazolone . This synthetic pathway involves the following steps:

- Diazotization: Sulfanilic acid is treated with nitrous acid to form diazonium salt.

- Azo Coupling: The diazonium compound is then reacted with the pyrazolone derivative to yield tartrazine.

- Purification: The resulting product is purified and crystallized.

This method allows for the mass production of tartrazine for commercial use.

While all these compounds are azo dyes used primarily for coloring purposes, tartrazine is unique due to its specific yellow hue and its pronounced association with allergic reactions among sensitive individuals . This sensitivity distinguishes it from other azo dyes that may not provoke similar responses.

Research on the interactions of tartrazine with biological systems has highlighted its potential effects on human health. For instance, studies have shown that tartrazine can cause allergic reactions in sensitive populations and may influence behavioral outcomes in children . Additionally, investigations into its metabolic pathways reveal that gut bacteria can decolorize tartrazine, leading to the formation of various metabolites that may possess distinct biological activities.

Purity

Physical Description

Water or Solvent Wet Solid

Dry Powder; NKRA

Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline]

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

74920-66-4 (barium salt)

84681-80-1 (barium salt (2:3))

MeSH Pharmacological Classification

Mechanism of Action

The ability of selected food colors to interact with isolated guinea-pig ileum was investigated using a gut bath system. Studies revealed that guinea-pig ileum was specifically sensitive to tartrazine. Intestinal contraction occurred dose-dependently down to a minimum effective dose of 10 uM. ...Studies investigating the biological activity of structural analogues of tartrazine revealed the ability to initiate intestinal contraction was associated with the presence of the carboxylic acid residue at the R1 position of the pyrazole ring. Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation.

Absorption Distribution and Excretion

... The metabolism of carbon-14 Tartrazine randomly labeled in the phenyl azo group /was studied/ in rat, rabbit and human. In both animal species Tartrazine was administered orally and intraperitoneally whilst humans received oral Tartrazine. ... After intraperitoneal administration to 6 rats of 2.4 mg/kg bw of Tartrazine, between 64 and 96 % of the dose was recovered unchanged in urine within 24 hours; no other products were reported. In rabbit, at a dose of 2.4 mg/kg bw of Tartrazine administered intraperitoneally, 94 % of the dose was recovered unchanged in urine within 24 hours, with a further 1.4 % recovered as conjugated sulphanilic acid. However, after an intraperitoneal dose of 1000 mg in the rabbit ... only 57.3% was recovered unchanged in urine within 24 hours, with a further 25.7 and 6 % recovered as free and conjugated sulphanilic acid, respectively. After oral administration to 3 rats at 5 mg/rat ..., no free Tartrazine was measured but means of 28 and 34.6 % were recovered in urine as free and conjugated sulphanilic acid, respectively. In the rabbit dosed 1000 mg ... 8.2 % was recovered unchanged in urine within 24 hours with a further 27 and 26.8 % as free and conjugated sulphanilic acid respectively within 72 hours. In 4 humans receiving a single capsule containing 89-100 mg of Tartrazine ..., no free Tartrazine was measured in urine for any subject; in one subject 106 % was recovered as free sulphanilic acid whilst for the other 3 subjects mean recoveries of free and conjugated sulphanilic acid were 40.6 and 49.7 % respectively. ...

Low biliary excretion of Tartrazine (1 %) /was demonstrated/ following intravenous administration of an unspecified dose. ... low biliary excretion was due to the carboxyl group. After a dose of 2 mg ... unchanged Tartrazine could be detected in bile, but there was no evidence of ring fission products. Following intraperitoneal injection, an unidentified and unquantified Tartrazine conjugate was rapidly excreted in bile, but again none of the previously reported reductive ring fission products.

Metabolism Metabolites

Absorption and metabolism of (14)C-labelled tartrazine (FD & C Yellow No. 5) and high molecular weight polymeric derivatives were compared in rats. A trace to 1.5% of unchanged monomeric dyes was excreted in urine and bile during the first 24 hr after dosing. No unchanged dye was absorbed after administration of the polymeric derivatives. ...In animals dosed with tartrazine and its polymer derivative, absorption of the cleavage product aminopyrazolone and its metabolites was 4.0 and 4.6%, respectively. Azo bond cleavage did not appear to be decreased in the polymer derivatives. However, the sulphanilic acid moiety of both dyes remained attached to the polymer backbone, resulting in a 95% decrease in sulphanilic acid absorption with polymeric tartrazine.

The 4-sulphophenylhydrazine metabolite was also labeled with sulphur-35 and administered orally and intraperitoneally. Excretion of this metabolite differed with the route of administration (35 and 49 % in urine and feces, respectively, 48 hours following oral, and 90 and 5 % in urine and feces, respectively, 48 hours following intraperitoneal administration). Following oral administration, 69 % of urinary radioactivity excreted in 48 hours was sulphanilic acid and 21 % was 4-sulphophenylhydrazine, whereas following intraperitoneal administration, 9 % of urinary radioactivity excreted in 48 hours was sulphanilic acid and 73% was 4-sulphophenylhydrazine. These data suggest there is a marked conversion of 4- sulphophenylhydrazine to sulphanilic acid presumably in the gut lumen. /4-sulphophenylhydrazine/

Wikipedia

Use Classification

Methods of Manufacturing

... Formed in a smooth reaction when phenylhydrazine-4-sulfonic acid is heated with dioxosuccinic acid. Today the starting compound is 1-(phenyl-4-sulfonic acid)-3-carboxy-5-pyrazolone, which can be obtained from oxaloacetic ester and phenylhydrazine-4-sulfonic acid and can be coupled with diazotized sulfanilic acid.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Textiles, apparel, and leather manufacturing

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3): ACTIVE

C.I. Pigment Yellow 100: ACTIVE

FD&C Yellow No. 5 is the certified form of tartrazine, and is approved for use in cosmetics generally. But tartrazine, which has not undergone FDA analysis and received FDA certification, must not be substituted for, or identified in an ingredient declaration as FD&C Yellow No. 5.

Analytic Laboratory Methods

Method: AOAC 930.38; Procedure: column chromatographic method; Analyte: tartrazine; Matrix: food; Detection Limit: not provided.

Interactions

The release of histamine from purified rat peritoneal mast cells induced by specific antigen (egg albumin), compound 48/80 and calcium ionophore A23187 was modified by tartrazine. Histamine release induced by 48/80 and antigen was inhibited by the presence of 1x10-5 to 1x10-2 M tartrazine. The inhibitory effect on egg albumin induced histamine release was maximal when the tartrazine was added simultaneously with egg albumin, and was reduced by increased preincubation of the cells with tartrazine. Tartrazine had a small inhibitory effect on ionophore induced release at high concentrations, but augmented histamine release at tartrazine concentrations of 1x10-3 and 1x10-4 M. Augmentation of ionophore induced release was maximal at between 0-5 min preincubation of the cells with tartrazine.

Dates

2. Connolly A, Hearty A, Nugent A, McKevitt A, Boylan E, Flynn A, Gibney MJ. Pattern of intake of food additives associated with hyperactivity in Irish children and teenagers. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2010 Apr;27(4):447-56. doi: 10.1080/19440040903470718. PMID: 20013441.

3. Alsalman N, Aljafari A, Wani TA, Zargar S. High-Dose Aspirin Reverses Tartrazine-Induced Cell Growth Dysregulation Independent of p53 Signaling and Antioxidant Mechanisms in Rat Brain. Biomed Res Int. 2019 Mar 26;2019:9096404. doi: 10.1155/2019/9096404. PMID: 31032366; PMCID: PMC6457281.

4. Chen X, Qin P, Zheng X, Hu Z, Zong W, Zhang D, Yang B. Characterizing the noncovalent binding behavior of tartrazine to lysozyme: A combined spectroscopic and computational analysis. J Biochem Mol Toxicol. 2019 Mar;33(3):e22258. doi: 10.1002/jbt.22258. Epub 2018 Oct 28. PMID: 30368991.

5. Madeira CSP, Zavarize DG, Vieira GEG. Optimized adsorption onto biosolids-based activated carbon for tartrazine removal from wastewater. Water Environ Res. 2019 May;91(5):417-427. doi: 10.1002/wer.1039. Epub 2019 Feb 25. PMID: 30802361.